![molecular formula C17H19N5OS B2510033 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide CAS No. 1105201-74-8](/img/structure/B2510033.png)
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This ring system is likely to contribute significantly to the compound’s properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[3,4-d]pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[3,4-d]pyridazine ring could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is part of a broader class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. Studies have been conducted on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile and readily accessible precursor, demonstrating the compound's relevance in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated for their amplifying effects on phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown, Danckwerts, Grigg, & Iwai, 1979).
Biological and Medicinal Applications
The compound and its derivatives have been explored for various biological and medicinal applications, including antimicrobial, antitumor, and anti-inflammatory activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showing significant potential in treating inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, further emphasizing the compound's role in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Potential Therapeutic Uses
The therapeutic potential of related compounds has been investigated in various studies. Novel heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, revealing some compounds with promising activities, thus indicating the potential therapeutic uses of these derivatives (Hamama, El-Salam, Mohamed, & Hafez, 2005). Furthermore, computational and pharmacological evaluations of novel derivatives have shown significant toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscoring their potential in drug development for various diseases (Faheem, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPUUJDFHOBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)
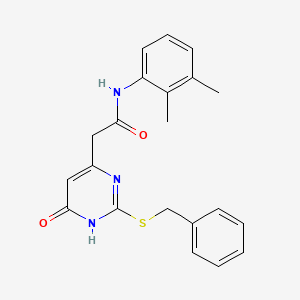
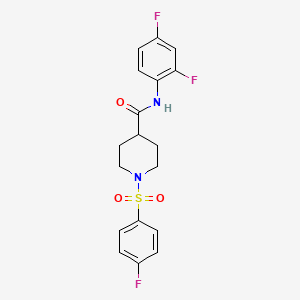
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
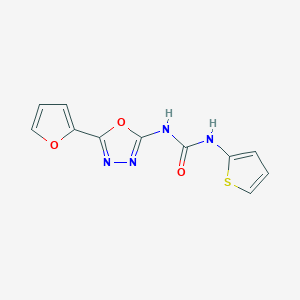
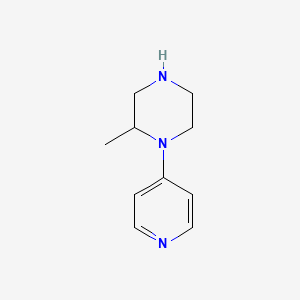
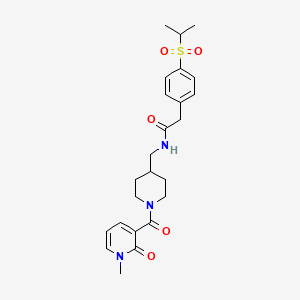
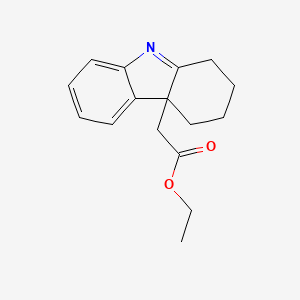
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

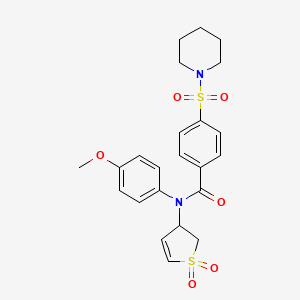
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)